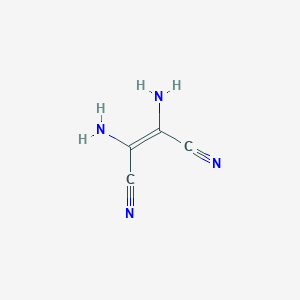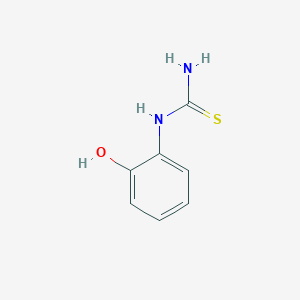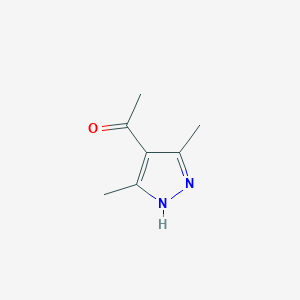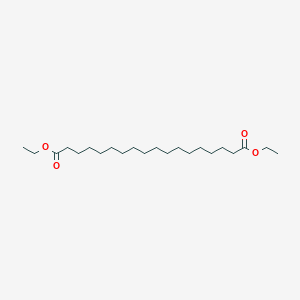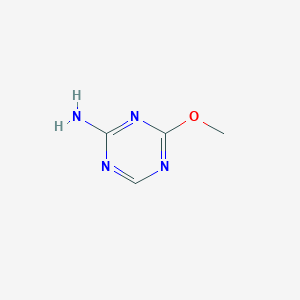
4-Methoxy-1,3,5-triazin-2-amine
概要
説明
4-Methoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a methoxy group at the 4-position and an amino group at the 2-position. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
The primary target of 4-Methoxy-1,3,5-triazin-2-amine is DNA gyrase , a type of topoisomerase found in bacteria . DNA gyrase plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents .
Mode of Action
This inhibition could result in the death of bacterial cells, contributing to the compound’s antibacterial activity .
Biochemical Pathways
Given its target, it likely impacts theDNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound could disrupt the unwinding of the DNA helix, a critical step in DNA replication .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. It has demonstrated encouraging inhibition of both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibacterial agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents could affect its distribution and absorption in the body . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy and amino groups
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency, reduce reaction time, and improve yield and purity.
化学反応の分析
Types of Reactions: 4-Methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, amines, and alcohols are commonly used under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted triazines.
科学的研究の応用
4-Methoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.
Industry: It is utilized in the production of herbicides, dyes, and other industrial chemicals.
類似化合物との比較
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure with an additional methyl group.
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: A derivative with dimethyl substitution.
Uniqueness: 4-Methoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-methoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXQTDIDGVYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


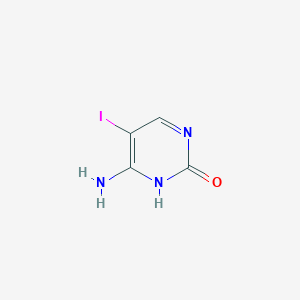
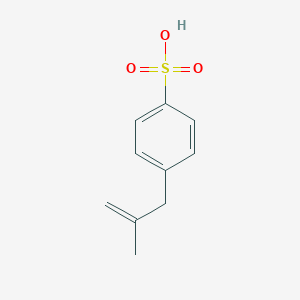

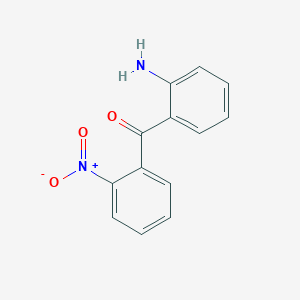
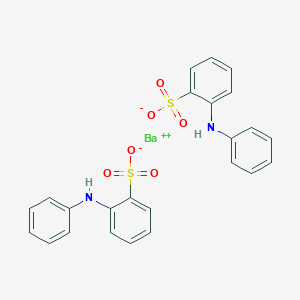
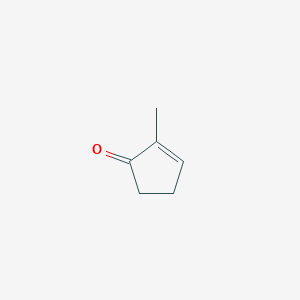
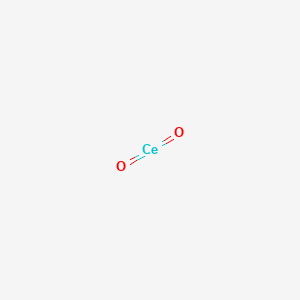

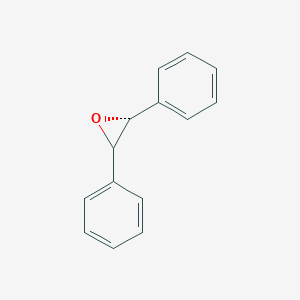
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
